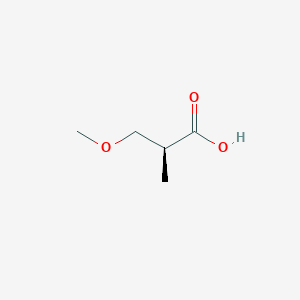

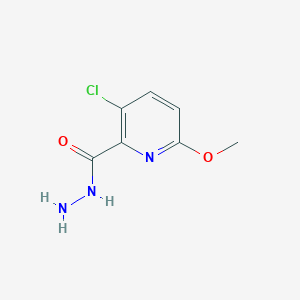

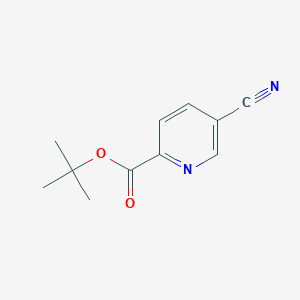

![molecular formula C12H18Cl2N2 B1453427 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride CAS No. 1185307-54-3](/img/structure/B1453427.png)

1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride

Vue d'ensemble

Description

1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride is an arylpiperazine compound. It is an important intermediate in the preparation of various pharmaceuticals, such as Trazodone .

Synthesis Analysis

The synthesis of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular formula of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride is C12H18Cl2N2 . The average mass is 269.599 Da and the monoisotopic mass is 268.030090 Da .Chemical Reactions Analysis

The chemical reactions involving 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique

Use in Pharmacological Research

- Scientific Field: Pharmacology

- Summary of Application: “1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride” is a compound that has been used in pharmacological research . It is a metabolite of the antidepressant medications trazodone and nefazodone .

- Methods of Application: This compound has been used in determination of designer piperazines in urine specimens using GC-MS and LC-ESI-MS .

- Results or Outcomes: The compound has shown affinity for 11 neurotransmitter receptor binding sites in human brain membranes . It is a 5-HT 2c serotonin receptor agonist .

Use in Biological Research

- Scientific Field: Biology

- Summary of Application: The compound has been used to investigate the in vitro efficacy of newly synthesized compounds such as fluoroquinolones (norfloxacine and lomefloxacine) against Philasterides dicentrarchi .

- Methods of Application: The specific methods of application in this context are not detailed in the sources .

- Results or Outcomes: The outcomes of these investigations are not specified in the sources .

Use in Synthetic Chemistry

- Scientific Field: Synthetic Chemistry

- Summary of Application: This compound is a piperazine derivative, and piperazine derivatives have been the focus of recent developments in synthetic chemistry . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity .

- Methods of Application: The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

- Results or Outcomes: The outcomes of these synthetic methods are not specified in the sources .

Use in Drug Synthesis

- Scientific Field: Medicinal Chemistry

- Summary of Application: The piperazine moiety is often found in drugs or in bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .

- Methods of Application: The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule . The synthetic methodologies used to prepare the compounds in the discovery and process chemistry are reviewed .

- Results or Outcomes: The outcomes of these investigations are not specified in the sources .

Use in Analytical Chemistry

- Scientific Field: Analytical Chemistry

- Summary of Application: This compound has been used in the determination of designer piperazines in urine specimens .

- Methods of Application: The methods include using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) .

- Results or Outcomes: The outcomes of these investigations are not specified in the sources .

Use in Veterinary Medicine

- Scientific Field: Veterinary Medicine

- Summary of Application: The compound has been used to investigate the in vitro efficacy of newly synthesized compounds such as fluoroquinolones (norfloxacine and lomefloxacine) against Philasterides dicentrarchi .

- Methods of Application: The specific methods of application in this context are not detailed in the sources .

- Results or Outcomes: The outcomes of these investigations are not specified in the sources .

Safety And Hazards

Propriétés

IUPAC Name |

1-[1-(3-chlorophenyl)ethyl]piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2.ClH/c1-10(15-7-5-14-6-8-15)11-3-2-4-12(13)9-11;/h2-4,9-10,14H,5-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMRBLYSENTKMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Cl)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671781 | |

| Record name | 1-[1-(3-Chlorophenyl)ethyl]piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride | |

CAS RN |

1185307-54-3 | |

| Record name | 1-[1-(3-Chlorophenyl)ethyl]piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

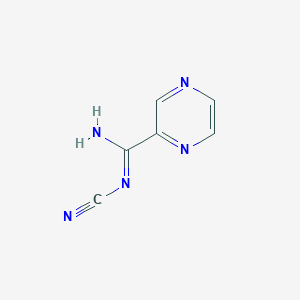

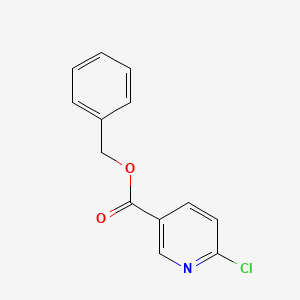

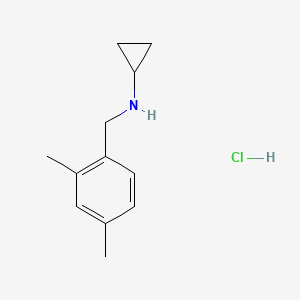

![3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride](/img/structure/B1453346.png)

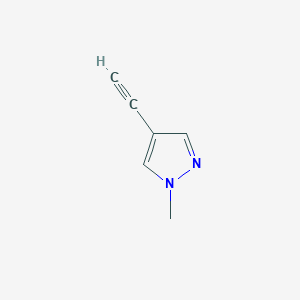

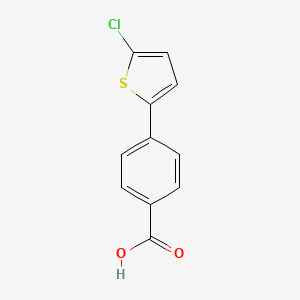

![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione](/img/structure/B1453347.png)

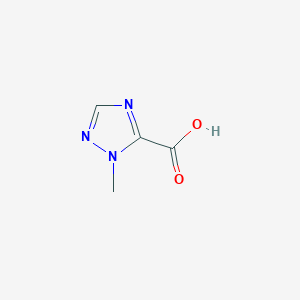

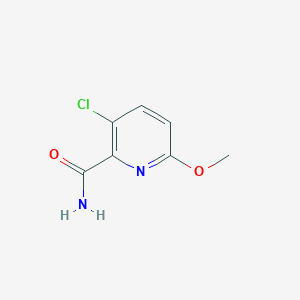

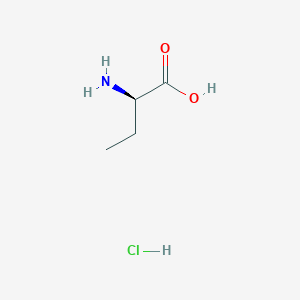

![(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1453367.png)